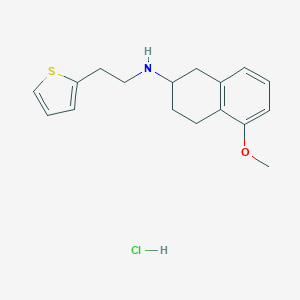

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

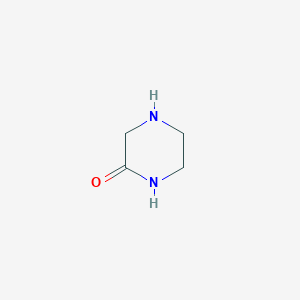

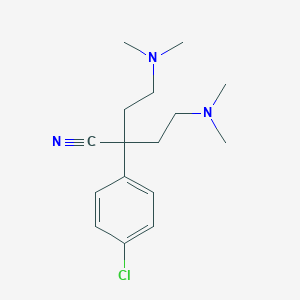

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a methoxy group (5-Methoxy), an ethylamine group attached to a thiophene ring (N-(2-(thiophen-2-yl)ethyl)), and a tetrahydronaphthalen-2-amine group. These groups could potentially give the compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, the tetrahydronaphthalene ring, and the amine and methoxy groups would all contribute to the overall structure. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions used. The amine group could potentially participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the methoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

HCV Replication Inhibition

This compound has been utilized in the synthesis of geldanamycin derivatives, which are known to target Hsp90, a crucial protein involved in Hepatitis C virus (HCV) replication. By inhibiting Hsp90, these derivatives can potentially halt the replication process of HCV, offering a promising avenue for antiviral drug development .

Functionalization of Carbon Nanotubes

The compound is suitable for functionalizing multiwall carbon nanotubes (MWCNTs). This application is significant in the field of materials science, where functionalized MWCNTs can be used to enhance the properties of composite materials, including mechanical strength, electrical conductivity, and thermal stability .

Synthesis of Pyrimidine Derivatives

It serves as a reactant in the synthesis of various pyrimidine derivatives when reacted with isothiocyanatoketones. Pyrimidine rings are present in many pharmaceuticals and are a key component of nucleic acids, making this application vital for medicinal chemistry and biochemistry research .

Synthesis of Acylguanidines Derivatives

The compound can react with aroyl S-methylisothiourea to produce acylguanidines derivatives. These derivatives have a wide range of biological activities and are explored for their potential therapeutic applications, including as antihypertensive agents .

Development of Hybrid Solar Cells

It has been investigated as a potential substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells. The performance of these solar cells is crucial for the advancement of renewable energy technologies .

Synthesis of Piperazine-2,6-dione Derivatives

The compound undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives. These derivatives are of interest in the development of new pharmaceuticals due to their potential biological activities .

Ligand for Silver(I) Complexes

It has been used in the structural and spectral studies of silver(I) complexes. These complexes have applications in thin-layer deposition techniques such as spin and dip coating, which are important in the fabrication of electronic devices .

Organic Synthesis Intermediate

Lastly, the compound acts as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable tool for chemists in the synthesis of complex organic molecules .

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVOOCGMHFSIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543930 |

Source

|

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

CAS RN |

102120-96-7 |

Source

|

| Record name | 2-Thiopheneethanamine, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102120-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)